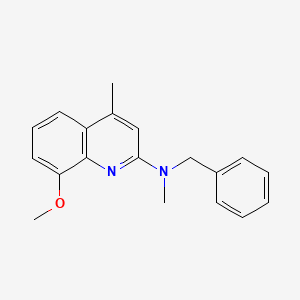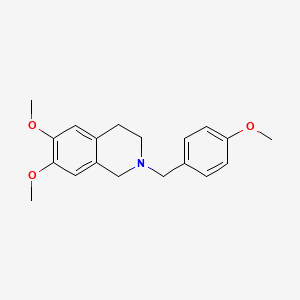
N-(2,5-dimethoxyphenyl)-N'-(3-methylbutyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,5-dimethoxyphenyl)-N'-(3-methylbutyl)thiourea, also known as DMPT, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. DMPT is a thiourea derivative that has been found to have a variety of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
Wirkmechanismus
N-(2,5-dimethoxyphenyl)-N'-(3-methylbutyl)thiourea works by activating the olfactory receptor in animals, which then stimulates the hypothalamus-pituitary-gonadal (HPG) axis, leading to an increase in growth hormone and luteinizing hormone levels. This, in turn, leads to an increase in protein synthesis and muscle growth. In addition, N-(2,5-dimethoxyphenyl)-N'-(3-methylbutyl)thiourea has been found to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic applications.
Biochemical and Physiological Effects
N-(2,5-dimethoxyphenyl)-N'-(3-methylbutyl)thiourea has been found to have a variety of biochemical and physiological effects, including an increase in growth hormone and luteinizing hormone levels, an increase in protein synthesis and muscle growth, and a reduction in stress levels in animals. In addition, N-(2,5-dimethoxyphenyl)-N'-(3-methylbutyl)thiourea has been found to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-(2,5-dimethoxyphenyl)-N'-(3-methylbutyl)thiourea is its ability to stimulate the HPG axis in animals, leading to an increase in growth hormone and luteinizing hormone levels, which can be useful in studying various biological processes. However, one of the limitations of N-(2,5-dimethoxyphenyl)-N'-(3-methylbutyl)thiourea is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-(2,5-dimethoxyphenyl)-N'-(3-methylbutyl)thiourea, including its potential therapeutic applications in the treatment of various diseases, its use as a growth promoter in aquaculture, and its potential applications in the field of regenerative medicine. In addition, further research is needed to determine the optimal dosage and administration of N-(2,5-dimethoxyphenyl)-N'-(3-methylbutyl)thiourea, as well as its potential side effects and toxicity.
Synthesemethoden
N-(2,5-dimethoxyphenyl)-N'-(3-methylbutyl)thiourea can be synthesized using a variety of methods, including the reaction of 2,5-dimethoxyphenyl isothiocyanate with 3-methylbutylamine. The reaction is typically carried out in an organic solvent, such as dichloromethane, and requires the use of a catalyst, such as triethylamine. The resulting product is purified using column chromatography, yielding N-(2,5-dimethoxyphenyl)-N'-(3-methylbutyl)thiourea as a white crystalline powder.
Wissenschaftliche Forschungsanwendungen
N-(2,5-dimethoxyphenyl)-N'-(3-methylbutyl)thiourea has been found to have a variety of scientific research applications, including its use as a growth promoter in aquaculture, a feed attractant for aquatic animals, and a stress reducer in livestock. In addition, N-(2,5-dimethoxyphenyl)-N'-(3-methylbutyl)thiourea has been shown to have potential applications in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.
Eigenschaften
IUPAC Name |
1-(2,5-dimethoxyphenyl)-3-(3-methylbutyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2S/c1-10(2)7-8-15-14(19)16-12-9-11(17-3)5-6-13(12)18-4/h5-6,9-10H,7-8H2,1-4H3,(H2,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZXVSDDVHIIJFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=S)NC1=C(C=CC(=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Dimethoxyphenyl)-3-(3-methylbutyl)thiourea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,3-dimethyl-5-{[5-(4-morpholinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5786921.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methylphenyl)acetamide](/img/structure/B5786922.png)
![N'-{[2-(4-ethylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5786930.png)

![2-{5-[2-cyano-2-(3-nitrophenyl)vinyl]-2-furyl}benzonitrile](/img/structure/B5786939.png)
![5-[(2-allylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5786944.png)
![{4-[2-(4-chlorophenyl)-2-cyanovinyl]phenoxy}acetic acid](/img/structure/B5786951.png)


![1-[2-(trifluoromethyl)benzyl]azocane](/img/structure/B5786979.png)
